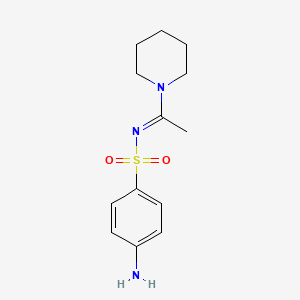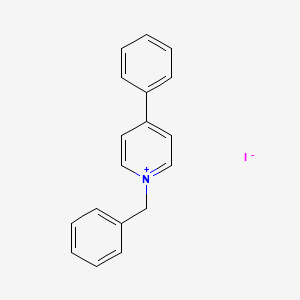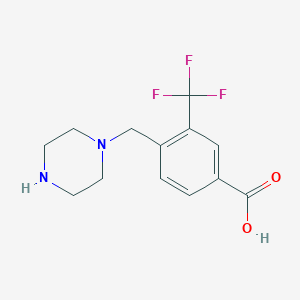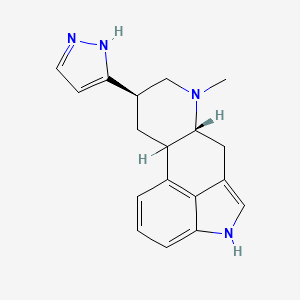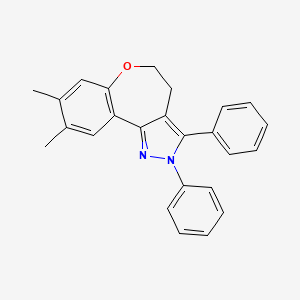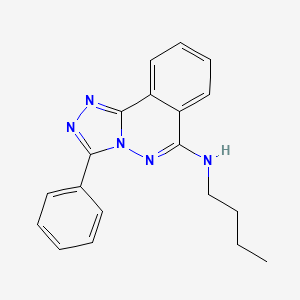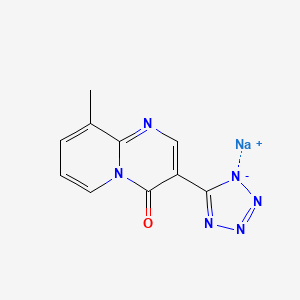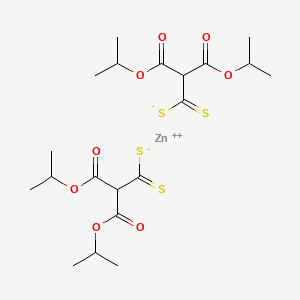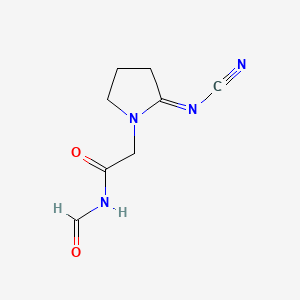
4(3H)-Quinazolinone, 2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of multiple functional groups, including methoxy, hydroxy, and amino groups, contributes to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride typically involves a multi-step process. One common approach is the Povarov cycloaddition reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of a Lewis acid catalyst such as BF3·OEt2. This reaction forms the quinazolinone core, which is then further functionalized through various substitution reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency. The purification of the final product is typically achieved through techniques such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Quinazolinone, 2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to tetrahydroquinazoline derivatives.
Substitution: The presence of multiple functional groups allows for various substitution reactions, such as nucleophilic aromatic substitution and electrophilic aromatic substitution
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions can produce tetrahydroquinazoline derivatives .
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits various biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and nanomaterials
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in the modulation of cellular processes such as proliferation, apoptosis, and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: This compound shares a similar quinoline core and exhibits similar biological activities.
3,4-Dimethoxyphenylethylamine: An analogue of dopamine with similar structural features and biological activities.
N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide: A related compound with similar functional groups and potential therapeutic applications.
Uniqueness
4(3H)-Quinazolinone, 2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride is unique due to its specific combination of functional groups and its quinazolinone core. This unique structure contributes to its diverse chemical reactivity and broad range of biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
83722-15-0 |
|---|---|
Formule moléculaire |
C30H37Cl2N3O6 |
Poids moléculaire |
606.5 g/mol |
Nom IUPAC |
2-[4-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]-6-methoxy-3-methylquinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C30H35N3O6.2ClH/c1-32(15-14-20-6-13-27(37-4)28(16-20)38-5)18-22(34)19-39-23-9-7-21(8-10-23)29-31-26-12-11-24(36-3)17-25(26)30(35)33(29)2;;/h6-13,16-17,22,34H,14-15,18-19H2,1-5H3;2*1H |
Clé InChI |
VBUXKMVYLBCERW-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC2=C(C1=O)C=C(C=C2)OC)C3=CC=C(C=C3)OCC(CN(C)CCC4=CC(=C(C=C4)OC)OC)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


